1H-Pyrrolo[1,2-a]imidazole
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Overview
Description
1H-Pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole rings. This unique structure imparts significant chemical and biological properties, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[1,2-a]imidazole can be synthesized through various methods. One common approach involves the condensation of aminopyrrolines with halocarbonyl compounds . Another method includes the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using the Hg(II)–EDTA system . Additionally, the annulation of the imidazole ring to the pyrrole ring is a widely used synthetic route .
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and transition-metal-catalyzed reactions are common in industrial settings to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to a wide range of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated compounds and organometallic reagents are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[1,2-a]imidazole derivatives, which exhibit diverse biological and chemical properties .
Scientific Research Applications
1H-Pyrrolo[1,2-a]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as α1A-adrenergic receptor partial agonists, modulating receptor activity and influencing physiological responses . The compound’s ability to interact with various enzymes and receptors underlies its diverse biological activities .
Comparison with Similar Compounds
1H-Pyrrolo[1,2-a]imidazole can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[1,2-a]pyrazine: Known for its antimicrobial and kinase inhibitory activities.
Imidazo[1,2-a]pyrazine: Exhibits a wide range of biological activities, including antiviral and anticancer properties.
Pyrrolo[1,2-c]imidazole: Used in the synthesis of bioactive molecules and natural products.
The uniqueness of this compound lies in its versatile reactivity and the ability to form a variety of functionalized derivatives, making it a valuable scaffold in drug discovery and material science .
Properties
CAS No. |
251-75-2 |
---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
1H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C6H6N2/c1-2-6-7-3-5-8(6)4-1/h1-5,7H |
InChI Key |
YHZODXGIMHTEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CNC2=C1 |
Origin of Product |
United States |
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